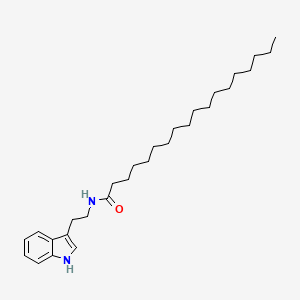
N-Stearoyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearoyltryptamine is a chemical compound that belongs to the class of N-acyltryptamines It is formed by the acylation of tryptamine with stearic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Stearoyltryptamine can be synthesized through the reaction of tryptamine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tryptamine and stearic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of fatty acid vinyl esters as acyl donors, which react with tryptamine in the presence of a catalyst like sodium methoxide. This method allows for high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-Stearoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Stearoyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its potential role in modulating biological processes.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of various industrial products, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N-Stearoyltryptamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain receptors and enzymes in the body. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A biogenic amine that serves as a precursor to various neurotransmitters.
N-Stearoylethanolamine: Another N-acyl compound with similar properties and applications.
N-Palmitoyltryptamine: A related compound with a shorter acyl chain
Uniqueness
N-Stearoyltryptamine is unique due to its specific acyl chain length and the presence of the tryptamine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
21469-14-7 |
|---|---|
Molecular Formula |
C28H46N2O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]octadecanamide |
InChI |
InChI=1S/C28H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(31)29-23-22-25-24-30-27-20-18-17-19-26(25)27/h17-20,24,30H,2-16,21-23H2,1H3,(H,29,31) |
InChI Key |
AIIVCXFBTONHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















